molecular formula C18H19ClO3 B5551486 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate

4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate

Cat. No. B5551486
M. Wt: 318.8 g/mol
InChI Key: RDZYICURTAUNOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate often involves complex reactions. For instance, methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate demonstrates the intricacy of synthesizing chlorophenyl-related compounds, highlighting the potential synthetic routes that could be adapted for 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate, such as the one described by Boyarskaya, Avdontceva, and Chulkova (2015), who studied 2-isocyano-4-methylphenyl diphenylacetate, can provide insights into the molecular geometry, bond lengths, and angles which are crucial for understanding the physical and chemical properties of these compounds (Boyarskaya, Avdontceva, & Chulkova, 2015).

Chemical Reactions and Properties

The chemical reactions involving chlorophenyl and isopropyl groups, such as the ipso chlorination of 4-alkylphenols to form various chlorocyclohexadienones, provide valuable information on the reactivity of chlorophenyl compounds and can be extrapolated to understand the chemical behavior of 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate (Fischer & Henderson, 1979).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and boiling points, can be inferred from studies on similar molecular structures. The analysis of compounds like 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide sheds light on the crystalline structure, which can influence the physical properties of 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate (Purandara et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for further chemical transformations, are crucial for understanding the utility of 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate. Studies on the kinetics and mechanisms of chlorination of aryl acetates provide insights into the reactivity patterns that could be expected for 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate (Mare, Hannan, & Isaacs, 1977).

Scientific Research Applications

Environmental Impact and Toxicology

A systematic review focused on chlorophenoxy compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA), highlights their widespread use as herbicides in the United States. These compounds have been associated with an increased risk of various cancers in epidemiologic studies, though toxicological studies in rodents show no evidence of carcinogenicity. Regulatory agencies consider chlorophenoxies as not likely to be carcinogenic or unclassifiable regarding carcinogenicity. This review evaluated epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies, concluding that the combined evidence does not support a genotoxic mode of action for these herbicides (Stackelberg, 2013).

Chemical Reactions and Mechanisms

Research on the chlorination of aryl acetates, including compounds similar to 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate, has provided insight into the kinetics and products of these reactions. Studies have shown that "abnormal" reaction paths can significantly influence the outcomes of chlorination processes, potentially through electrophilic attack on activated positions. This research aids in understanding the reactivity and functionalization of aromatic compounds, which is crucial for developing new synthetic methodologies and materials (Mare et al., 1977).

Herbicide and Plant Growth Regulation

Ionic liquids containing the (2,4-dichlorophenoxy)acetate anion, related to 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate, have been synthesized and evaluated as potential herbicides and plant growth regulators. These new compounds have shown higher biological activity compared to traditional herbicides like 2,4-D salts, offering a promising direction for the development of more effective agricultural chemicals (Pernak et al., 2013).

Remediation of Polluted Soils

A study investigating the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) under methanogenic conditions found that acetate could significantly enhance the degradation rate. This research provides a novel approach to the remediation of soils contaminated with herbicides related to 4-chloro-2-methylphenyl (4-isopropylphenoxy)acetate, suggesting that acetate supplementation could be a viable strategy for enhancing the biodegradation of persistent organic pollutants (Yang et al., 2017).

properties

IUPAC Name

(4-chloro-2-methylphenyl) 2-(4-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO3/c1-12(2)14-4-7-16(8-5-14)21-11-18(20)22-17-9-6-15(19)10-13(17)3/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZYICURTAUNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-methylphenyl) 2-(4-propan-2-ylphenoxy)acetate

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